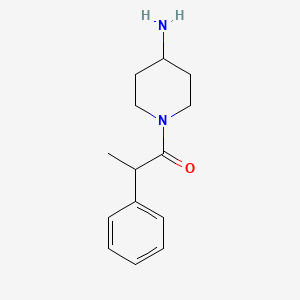

1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSSQZGKFHUDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Pharmacological Mechanism of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Abstract

This technical guide delineates the prospective pharmacological mechanism of action for the novel compound, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Structurally, this molecule amalgamates a 4-aminopiperidine scaffold with a 2-phenylpropan-1-one moiety, suggesting a potential for significant central nervous system (CNS) activity. Drawing from the known pharmacology of analogous structures, we hypothesize that this compound primarily functions as a monoamine transporter modulator, exhibiting psychostimulant properties. This document provides a comprehensive framework for researchers and drug development professionals to investigate this hypothesis, detailing state-of-the-art in vitro and in vivo experimental protocols. Our objective is to furnish a robust, scientifically-grounded roadmap for the elucidation of this compound's precise molecular interactions and its subsequent physiological and behavioral effects.

Introduction: Deconstructing a Novel Molecular Architecture

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to both public health and the scientific community, demanding rapid and accurate characterization of their pharmacological profiles.[1][2][3] this compound is a compound of interest due to its hybrid structure, which suggests a complex and potentially potent mechanism of action.

The 4-aminopiperidine moiety is a versatile building block in medicinal chemistry, found in compounds targeting a range of biological entities, including N-type calcium channels and CCR5 receptors.[4][5] Its derivatives are known to possess diverse CNS activities.[6] The 2-phenylpropan-1-one core is structurally reminiscent of cathinones and amphetamines, classes of compounds well-documented for their potent psychostimulant effects mediated through interactions with monoamine transporters.[1][2]

Given this structural amalgamation, we posit that this compound is likely to exhibit significant affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby modulating monoaminergic neurotransmission. This guide will outline the necessary experimental cascade to rigorously test this hypothesis.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor

Our central hypothesis is that this compound acts as a monoamine reuptake inhibitor, with potential variations in potency and selectivity for DAT, NET, and SERT. This inhibition would lead to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling. The specific behavioral phenotype will be contingent on the compound's selectivity profile. For instance, predominant DAT and NET inhibition is characteristic of classical stimulants, while significant SERT interaction may introduce empathogenic or psychedelic properties.[1][7]

Caption: Hypothesized signaling pathway of this compound.

In Vitro Characterization: Quantifying Molecular Interactions

To dissect the molecular mechanism, a series of in vitro assays are essential. These will quantify the binding affinity and functional inhibition of the compound at the primary monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays will determine the affinity (Ki) of this compound for DAT, NET, and SERT. This is achieved by measuring the displacement of a specific radiolabeled ligand from the transporter.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of membrane preparations using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate cell membranes with increasing concentrations of this compound.

-

Add a constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Incubate to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters to remove unbound radioligand.

-

Quantify bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

-

Synaptosomal Uptake Inhibition Assays

These assays measure the functional potency (IC50) of the compound in inhibiting the uptake of radiolabeled monoamines into synaptosomes.[8][9][10]

Experimental Protocol: Synaptosomal Uptake Inhibition Assay

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Homogenize tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain a purified synaptosomal pellet.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound.

-

Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the accumulated radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific monoamine uptake.

-

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Uptake Inhibition (IC50, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Caption: Table for summarizing hypothetical in vitro binding and functional data. |

digraph "In_Vitro_Workflow" { graph [rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="HEK293 Cell Culture\n(hDAT, hNET, hSERT)", fillcolor="#F1F3F4"]; membrane_prep [label="Membrane Preparation", fillcolor="#F1F3F4"]; binding_assay [label="Radioligand Binding Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ki_determination [label="Determine Ki Values", shape=parallelogram, fillcolor="#FBBC05"];

synaptosome_prep [label="Rodent Brain\nSynaptosome Preparation", fillcolor="#F1F3F4"]; uptake_assay [label="Uptake Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50_determination [label="Determine IC50 Values", shape=parallelogram, fillcolor="#FBBC05"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> membrane_prep; membrane_prep -> binding_assay; binding_assay -> ki_determination;

start -> synaptosome_prep; synaptosome_prep -> uptake_assay; uptake_assay -> ic50_determination;

ki_determination -> end; ic50_determination -> end; }

Caption: Experimental workflow for in vitro characterization.

In Vivo Evaluation: Assessing Behavioral and Neurochemical Effects

In vivo studies are crucial to translate the in vitro findings into a whole-organism context, evaluating the compound's psychostimulant, reinforcing, and potential adverse effects.[11][12]

Locomotor Activity

Increased locomotor activity is a hallmark of psychostimulant drugs. This can be assessed in an open-field test.[13]

Experimental Protocol: Open-Field Test

-

Animal Habituation:

-

Acclimate rodents (mice or rats) to the testing room and open-field arenas.

-

-

Drug Administration:

-

Administer various doses of this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

-

Testing:

-

Place the animals individually into the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration.

-

-

Data Analysis:

-

Compare locomotor activity between drug-treated and vehicle-treated groups to determine dose-dependent effects.

-

Conditioned Place Preference (CPP)

CPP is a standard paradigm to assess the rewarding and reinforcing properties of a drug, which is indicative of its abuse potential.

Experimental Protocol: Conditioned Place Preference

-

Pre-Conditioning Phase:

-

Allow animals to freely explore a two-chambered apparatus to determine any initial preference for one chamber.

-

-

Conditioning Phase:

-

Over several days, administer the test compound and confine the animal to one chamber.

-

On alternate days, administer vehicle and confine the animal to the other chamber.

-

-

Post-Conditioning (Test) Phase:

-

Place the animal in the apparatus with free access to both chambers in a drug-free state.

-

Measure the time spent in the drug-paired chamber versus the vehicle-paired chamber.

-

-

Data Analysis:

-

A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

-

| Behavioral Assay | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) |

| Locomotor Activity (Total Distance, cm) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Conditioned Place Preference (Time in Drug-Paired Chamber, s) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Caption: Table for summarizing hypothetical in vivo behavioral data. |

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the pharmacological mechanism of this compound. The proposed experiments, progressing from molecular-level interactions to behavioral outcomes, will comprehensively test the hypothesis of its action as a monoamine reuptake inhibitor.

Future investigations should aim to explore its potential as a releasing agent versus a pure uptake blocker, its metabolism, and its effects on other CNS targets. Understanding the complete pharmacological profile is paramount for predicting its therapeutic potential and/or its abuse liability. The methodologies outlined herein provide the foundational framework for these critical next steps in the scientific exploration of this novel compound.

References

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Novel Psychoactive Substances. (n.d.). Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2020). PMC. Retrieved February 12, 2026, from [Link]

-

Novel psychoactive substances: types, mechanisms of action, and effects. (2017). The BMJ. Retrieved February 12, 2026, from [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. Retrieved February 12, 2026, from [Link]

-

Animal models to guide clinical drug development in ADHD: lost in translation? (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Novel psychoactive substances: types, mechanisms of action, and effects. (2017). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC. Retrieved February 12, 2026, from [Link]

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2020). Neuropsychopharmacology. Retrieved February 12, 2026, from [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved February 12, 2026, from [Link]

-

Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research. Retrieved February 12, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmj.com [bmj.com]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianjpr.com [asianjpr.com]

The Aminopiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract

The aminopiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural features—a conformationally flexible six-membered ring and a basic nitrogen atom—provide an excellent framework for the spatial presentation of substituents to interact with diverse biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopiperidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on potency, selectivity, and pharmacokinetic properties across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to empower the rational design of novel aminopiperidine-based therapeutics.

The Aminopiperidine Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring's chair-like conformation allows for the precise positioning of substituents in either axial or equatorial orientations, profoundly influencing target engagement. The introduction of an amino group, typically at the 3- or 4-position, adds a critical hydrogen bond donor/acceptor and a basic center, further enhancing its versatility as a pharmacophore.[3][4] The strategic modification of the piperidine nitrogen (N1), the amino group, and the piperidine ring itself has led to the discovery of potent modulators of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[5][6][7]

Navigating the SAR Landscape: Key Principles and Therapeutic Applications

The biological activity of aminopiperidine derivatives is highly contingent on the interplay of its constituent parts. This section will explore the SAR of this scaffold in several key therapeutic areas, highlighting general principles that can guide future drug design efforts.

Aminopiperidines in Oncology: Targeting Kinases and Cell Proliferation

The aminopiperidine scaffold has been successfully employed in the development of potent kinase inhibitors and cytotoxic agents.[8][9]

-

p38 MAP Kinase Inhibitors: A series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and quinolinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling. The 4-aminopentamethylpiperidine naphthyridinone, for instance, demonstrated excellent inhibitory potency and good oral bioavailability in rats.[8] This highlights the strategy of modifying the aminopiperidine to block metabolic "hot spots."

-

JAK2 Inhibitors: Structure-based drug design has led to the development of 2-aminopyridine derivatives incorporating an aminopiperidine moiety as potent and selective JAK2 inhibitors. These compounds have shown significant antiproliferative activity against human erythroleukemia cells.[10]

-

Antiproliferative Activity: Novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have demonstrated antiproliferative effects on human prostate cancer cells.[11] Specifically, 1-methylpiperidine derivatives showed high σ1 affinity and were more potent than reference σ1 antagonists in inhibiting tumor cell growth.[11]

Central Nervous System (CNS) Disorders: Modulating Neurological Targets

The ability of the aminopiperidine scaffold to cross the blood-brain barrier has made it a valuable template for CNS drug discovery.[12][13]

-

N-type Calcium Channel Blockers: 4-Aminopiperidine derivatives have been synthesized as N-type calcium channel blockers with potent analgesic activity in models of pain and neuropathic pain.[6] The SAR studies revealed that decoration of both nitrogen atoms with specific alkyl or acyl moieties was crucial for activity.[6]

-

Dipeptidyl Peptidase IV (DPP4) Inhibitors: Piperidinone- and piperidine-constrained phenethylamines have been developed as potent and selective DPP4 inhibitors. A key finding was that extending an N-benzyl to an N-phenethyl group dramatically improved potency.[7]

-

M1 Allosteric Agonists: The TBPB scaffold, which features a piperidine moiety, has been modified to create novel M1 allosteric agonists. Interestingly, capping the distal basic piperidine nitrogen to form amides, sulfonamides, or ureas maintained M1 selectivity, demonstrating that the basicity of this nitrogen is not an absolute requirement for activity at the allosteric site.[14]

Infectious Diseases: A Scaffold for Antimicrobial and Antiviral Agents

The aminopiperidine core is also present in a variety of agents targeting infectious pathogens.

-

Antifungal Agents: 4-Aminopiperidines have been identified as a novel class of antifungal agents that target ergosterol biosynthesis. SAR studies showed that N-dodecyl substitution on the amino group, combined with a benzyl or phenethyl group on the piperidine nitrogen, led to potent antifungal activity against Candida and Aspergillus species.[15]

-

Antibacterial Agents: Novel 3,5-diamino-piperidine derivatives have been synthesized as aminoglycoside mimetics that inhibit bacterial translation and growth.[16][17] The cis-1,3-diamine configuration of the piperidine ring mimics the 2-deoxystreptamine (2-DOS) core of aminoglycosides, which is crucial for binding to the bacterial ribosomal RNA.[16]

-

Anti-HIV Agents: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists, which act as HIV-1 entry inhibitors.[18]

-

Anti-HCV Agents: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C virus (HCV) assembly and release.[19]

Methodologies in Aminopiperidine SAR Studies: A Practical Guide

The exploration of aminopiperidine SAR is a cyclical process involving chemical synthesis, biological evaluation, and data analysis to inform the design of the next generation of compounds.

Chemical Synthesis: Constructing the Aminopiperidine Core and its Analogs

Several robust synthetic strategies are employed to generate libraries of aminopiperidine derivatives for SAR studies.

Workflow for the Synthesis of 4-Aminopiperidine Derivatives

Caption: Reductive amination of N-substituted 4-piperidones.

Experimental Protocol: Reductive Amination for the Synthesis of 4-Aminopiperidines [15]

-

Reaction Setup: To a solution of an N-substituted 4-piperidone derivative (1.0 eq) in a suitable solvent (e.g., dichloroethane) is added the desired primary or secondary amine (1.2 eq).

-

Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) is added portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.

Another key synthetic route is the Curtius Rearrangement , which is particularly useful for synthesizing 4-substituted-4-aminopiperidine derivatives from isonipecotate.[18]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The choice of biological assays is dictated by the therapeutic target of interest.

General Workflow for Biological Evaluation of Aminopiperidine Derivatives

Caption: Iterative drug discovery cycle for aminopiperidines.

Experimental Protocol: In Vitro Kinase Inhibition Assay [10]

-

Assay Principle: The inhibitory activity of the aminopiperidine derivatives against a specific kinase (e.g., JAK2) is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

-

Reaction Mixture: The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in an assay buffer.

-

Compound Addition: The test compounds (aminopiperidine derivatives) are added at various concentrations.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [20]

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the aminopiperidine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Data Presentation and Interpretation

Quantitative data from biological assays are crucial for establishing robust SAR. Summarizing this data in tables allows for easy comparison of the effects of structural modifications.

Table 1: SAR of 4-Aminopiperidine Derivatives as Antifungal Agents [15]

| Compound | N1-Substituent | N4-Substituent | Antifungal Activity (MIC, µg/mL) vs. C. albicans |

| 2b | Benzyl | Dodecyl | 4 |

| 3b | Phenethyl | Dodecyl | 4 |

| 1a | Benzyl | H | >64 |

| 1c | Benzyl | Butyl | 32 |

This table clearly demonstrates the critical importance of a long alkyl chain (dodecyl) at the N4 position for potent antifungal activity.

Table 2: SAR of Piperidine-Constrained Phenethylamines as DPP4 Inhibitors [7]

| Compound | Linker | R Group | DPP4 Kᵢ (nM) |

| 38 | Urea | H | 140 |

| 41 | Pyrimidine | H | 6.1 |

| 42 | Pyrimidine | Methylsulfonyl | 4 |

This data illustrates that a more rigid pyrimidine linker dramatically improves potency compared to a flexible urea linker.

Future Directions and Challenges

The aminopiperidine scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex aminopiperidine derivatives.[21]

-

Targeting New Biological Space: Exploring the application of the aminopiperidine scaffold to novel and challenging drug targets.

-

Multi-target Ligands: The rational design of aminopiperidine derivatives that can modulate multiple targets simultaneously for the treatment of complex diseases.[22]

-

Computational Approaches: The increasing use of computational chemistry and machine learning to predict the activity of novel aminopiperidine derivatives and guide synthetic efforts.[23]

A key challenge remains the optimization of pharmacokinetic and safety profiles to ensure that potent in vitro activity translates into in vivo efficacy and clinical success.

Conclusion

The aminopiperidine scaffold is a remarkably versatile and privileged structure in drug discovery. A deep understanding of its structure-activity relationships is paramount for the successful design of novel therapeutics. By systematically modifying the core structure and employing a robust suite of biological assays, researchers can unlock the full potential of this remarkable chemical entity. The insights and methodologies presented in this guide are intended to serve as a valuable resource for those working to develop the next generation of aminopiperidine-based medicines.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PMC. Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Retrieved February 12, 2026, from [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2005). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 12, 2026, from [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2008). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Advances in Pharmacological Activities, Biosynthesis, and Structural Modification of Ursodeoxycholic Acid (UDCA): A Review. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. (2010). PMC. Retrieved February 12, 2026, from [Link]

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. (2012). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. (2007). PMC. Retrieved February 12, 2026, from [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. (2007). PubMed. Retrieved February 12, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). PMC. Retrieved February 12, 2026, from [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed. Retrieved February 12, 2026, from [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. Retrieved February 12, 2026, from [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). PMC. Retrieved February 12, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved February 12, 2026, from [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). PMC - PubMed Central. Retrieved February 12, 2026, from [Link]

-

SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). PubMed. Retrieved February 12, 2026, from [Link]

-

It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey. Retrieved February 12, 2026, from [Link]

-

Neurobiology of piperidine: its relevance to CNS function. (1976). PubMed. Retrieved February 12, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 22. Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor binding affinity profiles for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Pharmacological Characterization & Receptor Binding Profiling of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1550697-56-7)

Executive Summary & Structural Context

This compound is a specialized chemical entity characterized by a 4-aminopiperidine scaffold linked via an amide bond to a 2-phenylpropanoyl (hydratropyl) moiety. While structurally related to several bioactive classes—including opioid precursors, sigma receptor ligands, and certain antihistamines—specific receptor binding affinity profiles (

This technical guide serves as a definitive protocol for the pharmacological profiling of this Novel Chemical Entity (NCE). By analyzing its Structure-Activity Relationship (SAR) relative to known pharmacophores, we identify high-probability targets and detail the experimental workflows required to validate its binding affinity.

Structural Analysis & Pharmacophore Identification

The molecule can be deconstructed into two functional domains:

-

The Core Scaffold (4-Aminopiperidine): A privileged structure found in potent analgesics (e.g., fentanyl analogs) and neurokinin antagonists. The primary amine at the 4-position suggests potential for further functionalization or direct interaction with polar residues in receptor binding pockets.

-

The Acyl Moiety (2-Phenylpropanoyl): Derived from hydratropic acid, this lipophilic group facilitates membrane penetration and hydrophobic interactions, commonly seen in CNS-active agents.

Target Prediction & Screening Cascade

Based on SAR homology with 4-substituted piperidines and phenylpropanamides, the following receptor systems are prioritized for binding affinity profiling.

Primary Targets (High Probability)

-

Mu-Opioid Receptor (MOR): Given the ubiquity of the 4-aminopiperidine scaffold in opioid ligands, MOR is the primary suspect. However, the lack of an N-phenethyl group (typical of fentanyl) and the presence of a primary amine suggests it may act as a low-affinity partial agonist or a synthesis intermediate.

-

Sigma Receptors (

): N-substituted piperidines are classic sigma ligands. The hydrophobic 2-phenylpropyl group enhances affinity for the

Secondary Targets (Off-Target Liability)

-

Monoamine Transporters (DAT/NET): The phenyl-propyl backbone mimics the amphetamine skeleton, though the amide linkage typically reduces transporter affinity compared to the ketone or amine analogs.

-

Histamine H1 Receptor: Many piperidine amides exhibit antihistaminergic activity (e.g., fexofenadine precursors).

Figure 1: SAR-driven target selection logic. The convergence of the aminopiperidine core and lipophilic tail points toward Opioid and Sigma receptors as primary screening candidates.

Experimental Protocol: Radioligand Binding Assay

To determine the equilibrium dissociation constant (

Materials & Reagents

-

Test Compound: this compound (dissolved in DMSO, final concentration <1%).

-

Radioligand: [³H]-DAMGO (for MOR) or [³H]-(+)-Pentazocine (for

). -

Membrane Source: CHO-K1 cells overexpressing human MOR or Sigma-1.

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize cells in ice-cold buffer using a Polytron.

-

Centrifuge at 40,000 x g for 20 min at 4°C.

-

Resuspend pellet in assay buffer to achieve 10-20 µg protein/well.

-

-

Incubation:

-

Total Binding: Membrane + Radioligand (at

concentration). -

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM Naloxone).

-

Test Wells: Membrane + Radioligand + Test Compound (10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate for 60-90 minutes at 25°C to reach equilibrium.

-

-

Filtration & Counting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

-

Wash filters 3x with ice-cold buffer.

-

Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

-

Figure 2: Standardized workflow for competitive radioligand binding assays.

Data Analysis & Interpretation

Raw CPM data must be converted to specific binding profiles.

Calculations

-

Specific Binding:

-

IC₅₀ Determination: Use non-linear regression (4-parameter logistic equation) to plot % Inhibition vs. Log[Concentration].

-

Calculation (Cheng-Prusoff Equation):

Interpreting the Profile

| Parameter | Value Range | Interpretation for this Compound |

| High Affinity | Potent ligand. Likely a direct agonist/antagonist. Suggests the 4-amino group is critical for binding. | |

| Moderate Affinity | "Hit" compound. Optimization of the amide or phenyl ring required. | |

| Low Affinity | Weak binder. The compound is likely a precursor (inactive) requiring further derivatization (e.g., acylation of the 4-NH2). | |

| Hill Slope | Competitive binding at a single site. | |

| Hill Slope | Allosteric modulation or multiple binding sites. |

Functional Validation (GTP S Assay)

If the binding assay reveals high affinity (

-

Principle: Agonist binding to GPCRs (like MOR) catalyzes the exchange of GDP for GTP. Using non-hydrolyzable [³⁵S]GTP

S allows measurement of receptor activation. -

Protocol: Similar to binding, but incubate membranes with GDP and [³⁵S]GTP

S. -

Outcome:

-

Increase in binding: Agonist.

-

No change (but blocks agonist): Antagonist.

-

Decrease: Inverse Agonist.

-

References

-

Kenakin, T. P. (2017). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Academic Press. Link

-

Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia. Link

-

National Institute of Mental Health (NIMH). (2024). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link

-

PubChem. (2025).[1][2][3] Compound Summary for CID 16793772: this compound. National Library of Medicine.[2] Link

Sources

An In-Depth Technical Guide to the Toxicological and Metabolic Stability Assessment of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Introduction

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's safety and metabolic fate is paramount. This guide provides a detailed technical framework for evaluating the toxicological profile and metabolic stability of the novel chemical entity, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. As a compound featuring a 4-aminopiperidine moiety, it is crucial to investigate potential liabilities such as hERG channel inhibition, a known concern for this structural class.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust preclinical evaluation. Our approach is grounded in the principles of providing a self-validating system of assays to ensure data integrity and confident decision-making in the progression of a potential therapeutic candidate.

Part 1: Metabolic Stability Assessment

A thorough understanding of a drug candidate's metabolic stability is fundamental to predicting its pharmacokinetic profile, including its half-life and clearance. We will explore both in vitro and in vivo methodologies to construct a comprehensive metabolic profile for this compound.

In Vitro Microsomal Stability Assay

The initial assessment of metabolic stability is often conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2] This assay provides a rapid and cost-effective measure of a compound's intrinsic clearance.[2]

Experimental Protocol: In Vitro Microsomal Stability

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

-

Liver Microsomes: Use pooled human or rodent liver microsomes for interspecies comparison.[2] Thaw on ice immediately before use.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound) is used to terminate the reaction and precipitate proteins.

-

-

Incubation:

-

Pre-incubate the test compound (final concentration 1 µM) with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes to allow for temperature equilibration.[3]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2][3] The zero-minute time point serves as the baseline concentration.

-

-

Sample Processing and Analysis:

-

Terminate the reaction at each time point by adding the cold quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693/k.

Table 1: Example Metabolic Stability Data for this compound

| Time (min) | % Parent Remaining | ln(% Parent Remaining) |

| 0 | 100 | 4.605 |

| 5 | 85 | 4.443 |

| 15 | 60 | 4.094 |

| 30 | 35 | 3.555 |

| 45 | 15 | 2.708 |

| 60 | 5 | 1.609 |

From this data, the intrinsic clearance can be calculated and used in models to predict in vivo hepatic clearance.

Diagram 1: In Vitro Microsomal Stability Workflow

Caption: Workflow for the in vitro microsomal stability assay.

Part 2: Toxicology Profile

A comprehensive toxicological assessment is essential to identify potential safety concerns and establish a safe therapeutic window.[4] This involves a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This assay is a fundamental first step in evaluating the potential of a compound to cause cell death.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is generated to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Example Cytotoxicity Data for this compound in HepG2 cells

| Concentration (µM) | % Cell Viability |

| 0.1 | 98 |

| 1 | 95 |

| 10 | 85 |

| 50 | 45 |

| 100 | 10 |

CYP450 Inhibition Assay

Given that Cytochrome P450 enzymes are central to drug metabolism, assessing a new chemical entity's potential to inhibit these enzymes is crucial for predicting drug-drug interactions.[9] Inhibition of a specific CYP isoform can lead to elevated plasma concentrations of co-administered drugs metabolized by that enzyme, potentially causing toxicity.[9]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

-

Reagent Preparation:

-

Prepare solutions of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), a fluorogenic probe substrate specific for each isoform, and the test compound at various concentrations.[10]

-

Prepare an NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, combine the CYP enzyme, test compound, and buffer. Pre-incubate at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.

-

Data Analysis and Interpretation

The percent inhibition of CYP activity at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value is determined from the dose-response curve.

Diagram 2: Cytotoxicity and CYP Inhibition Assay Workflow

Caption: Workflow for in vitro cytotoxicity and CYP450 inhibition assays.

hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11] The 4-aminopiperidine scaffold has been associated with hERG liability, making this assay critical.[1]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Prepare a single-cell suspension.

-

-

Automated Patch-Clamp:

-

Load the cell suspension and test compound solutions onto an automated patch-clamp system.

-

The system will establish whole-cell patch-clamp configurations.

-

Apply a specific voltage protocol to elicit the characteristic hERG current.

-

Record the baseline current and the current in the presence of various concentrations of this compound.

-

Data Analysis and Interpretation

The percentage of hERG current inhibition is calculated for each compound concentration. A dose-response curve is fitted to determine the IC50 value.

In Vivo Acute Toxicity Study

Following promising in vitro data, an in vivo acute toxicity study is conducted to understand the compound's effects in a whole organism and to determine the maximum tolerated dose (MTD).[12][13]

Experimental Protocol: Acute Toxicity in Rodents

-

Animal Model:

-

Use two mammalian species, typically one rodent (e.g., rats) and one non-rodent.[14] For an initial study, rats are common.

-

-

Dose Administration:

-

Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection) to different groups of animals at escalating dose levels.[12]

-

Include a vehicle control group.

-

-

Observation:

-

Monitor the animals for signs of toxicity, such as changes in behavior, body weight, and food/water consumption, for up to 14 days.[12]

-

-

Pathology:

-

At the end of the study, perform a gross necropsy and histopathological examination of major organs.

-

Data Analysis and Interpretation

The study aims to identify the dose at which no adverse effects are observed (NOAEL) and the MTD. Any target organs for toxicity are also identified.

Diagram 3: In Vivo Acute Toxicity Study Workflow

Caption: Workflow for an in vivo acute toxicity study.

Part 3: Structure-Metabolism-Toxicity Relationships

The data gathered from the metabolic and toxicological assays should be synthesized to understand the structure-activity relationships (SAR) and structure-toxicity relationships (STR). For this compound, key considerations include:

-

Metabolic Hotspots: Identify the primary sites of metabolism on the molecule. The phenyl ring and the piperidine ring are likely candidates for hydroxylation or other Phase I modifications.

-

Reactive Metabolites: Assess the potential for the formation of reactive metabolites that could lead to toxicity.

-

hERG Liability: The 4-aminopiperidine moiety is a known structural alert for hERG inhibition.[1] If significant hERG activity is observed, medicinal chemistry efforts may be directed towards modifying this part of the molecule to mitigate this risk while retaining desired pharmacological activity.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the metabolic stability and toxicological profile of this compound. By following these detailed protocols and understanding the underlying rationale, researchers can generate high-quality, interpretable data. This, in turn, enables informed decision-making in the drug development process, ultimately contributing to the discovery of safer and more effective medicines. The early identification of potential liabilities through this systematic evaluation is key to optimizing resources and increasing the probability of success in bringing a new therapeutic agent to the clinic.

References

-

Toxicology Studies. Pacific BioLabs. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

-

MTT (Assay protocol). protocols.io. [Link]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

-

hERG Assay. Slideshare. [Link]

-

Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Nature. [Link]

-

hERG Safety Assay. Evotec. [Link]

-

CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Toxicology. MuriGenics. [Link]

-

CYP450 inhibition assay (fluorogenic). Bienta. [Link]

-

in vivo toxicology studies. Biobide. [Link]

-

in vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

-

in vivo general toxicology studies. YouTube. [Link]

-

Preclinical Toxicology Considerations for a Successful IND Application. NorthEast BioLab. [Link]

-

FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency (EMA). [Link]

-

Microsomal Stability. Cyprotex. [Link]

-

Safety Guidelines. ICH. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Toxicology. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

-

Framework for classifying chemicals for repeat dose toxicity using NAMs. ECETOC. [Link]

-

Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. ResearchGate. [Link]

-

A summary of the acute toxicity of 4-aminopyridine to birds and mammals. USDA APHIS. [Link]

-

Framework for classifying chemicals for repeat dose toxicity using NAMs. ResearchGate. [Link]

-

Toxicological Evaluation of the Flavour Ingredient N -(1-((4-amino-2,2-dioxido-1 H -benzo[ c ][7][11][12]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). ResearchGate. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 11. benchchem.com [benchchem.com]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. Toxicology | MuriGenics [murigenics.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthetic pathways for obtaining 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, a key molecular scaffold with significant potential in medicinal chemistry. The document delves into the primary synthetic strategies, focusing on the widely employed amide coupling route and exploring the alternative of reductive amination. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide researchers with a robust framework for the efficient synthesis of this target molecule and its analogs.

Introduction

The this compound core structure is a recurring motif in the design of novel therapeutic agents. The inherent chirality of the 2-phenylpropanoyl moiety, coupled with the versatile functionality of the 4-aminopiperidine ring system, offers a rich scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, highlighting their importance in medicinal chemistry.[1][2] This guide aims to consolidate the synthetic knowledge surrounding this specific scaffold, providing a detailed, practical, and scientifically grounded resource for its preparation.

Primary Synthetic Pathway: Amide Coupling

The most direct and widely applicable method for the synthesis of this compound is through the formation of an amide bond between 2-phenylpropanoic acid and a suitably protected 4-aminopiperidine derivative. This strategy offers high yields and allows for the preservation of stereochemical integrity at the chiral center of the 2-phenylpropanoic acid moiety.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to 2-phenylpropanoic acid and 4-aminopiperidine. To prevent undesired side reactions, the primary amine of 4-aminopiperidine is typically protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

Caption: Retrosynthetic approach for the target molecule.

Step 1: Synthesis of N-Boc-4-aminopiperidine

The synthesis of the protected 4-aminopiperidine building block is a critical first step. A common and efficient method involves the reductive amination of N-Boc-4-piperidone.

Experimental Protocol:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (10 eq) and sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-aminopiperidine, which can often be used in the next step without further purification.

Step 2: Amide Coupling of 2-Phenylpropanoic Acid and N-Boc-4-aminopiperidine

The coupling of the carboxylic acid and the protected amine is the cornerstone of this synthetic route. The use of coupling agents is necessary to activate the carboxylic acid and facilitate the nucleophilic attack of the amine.

Mechanism of Amide Coupling:

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly employed. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less susceptible to racemization and readily reacts with the amine to form the desired amide bond.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

-

Dissolve 2-phenylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes.

-

Add N-Boc-4-aminopiperidine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-(Boc-amino)piperidin-1-yl)-2-phenylpropan-1-one.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether.

-

Filter the solid and wash with cold diethyl ether to obtain the desired this compound, usually as a salt (e.g., TFA or HCl salt).

| Step | Reactants | Reagents/Solvents | Typical Yield | Purity |

| 1 | N-Boc-4-piperidone, Ammonium acetate | Sodium triacetoxyborohydride, DCM | 85-95% | >95% (by NMR) |

| 2 | 2-Phenylpropanoic acid, N-Boc-4-aminopiperidine | EDC, HOBt, DIPEA, DMF | 70-90% | >98% (by HPLC) |

| 3 | 1-(4-(Boc-amino)piperidin-1-yl)-2-phenylpropan-1-one | TFA, DCM | >95% | >99% (by HPLC) |

| Table 1: Summary of the Amide Coupling Synthesis Pathway. |

Alternative Synthetic Pathway: Reductive Amination

An alternative approach to the synthesis of this compound involves a reductive amination strategy.[3][4][5] This pathway may be advantageous in certain contexts, particularly for the synthesis of analog libraries.

Retrosynthetic Analysis

This approach involves the reductive amination of a suitable keto-piperidine precursor with an appropriate amine.

Caption: Retrosynthetic analysis for the reductive amination pathway.

Step 1: Synthesis of 1-(4-Oxopiperidin-1-yl)-2-phenylpropan-1-one

The key intermediate for this route is the keto-piperidine. This can be synthesized via amide coupling of 2-phenylpropanoic acid with 4,4-pipedinediol hydrochloride or a protected 4-hydroxypiperidine followed by oxidation. A more direct approach is the coupling of 2-phenylpropanoic acid with 4-piperidone monohydrate hydrochloride.

Experimental Protocol (from 4-piperidone):

-

Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) and 2-phenylpropanoic acid (1.1 eq) in a suitable solvent like DCM.

-

Cool the mixture to 0 °C and add a coupling agent such as EDC (1.3 eq) and a base like DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Work up the reaction as described in the amide coupling section above.

-

Purify the crude product by column chromatography to yield 1-(4-oxopiperidin-1-yl)-2-phenylpropan-1-one.

Step 2: Reductive Amination

The final step is the conversion of the ketone to the primary amine using a source of ammonia and a reducing agent.

Experimental Protocol:

-

Dissolve 1-(4-oxopiperidin-1-yl)-2-phenylpropan-1-one (1.0 eq) in a protic solvent like methanol.

-

Add a source of ammonia, such as ammonium acetate (10 eq) or a solution of ammonia in methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature for 24-48 hours.

-

Carefully quench the reaction with an aqueous acid solution (e.g., 1M HCl) and then basify with a strong base (e.g., 6M NaOH).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.

| Step | Reactants | Reagents/Solvents | Typical Yield | Purity |

| 1 | 4-Piperidone monohydrate hydrochloride, 2-Phenylpropanoic acid | EDC, DIPEA, DCM | 60-75% | >95% (by NMR) |

| 2 | 1-(4-Oxopiperidin-1-yl)-2-phenylpropan-1-one, Ammonium acetate | Sodium cyanoborohydride, Methanol | 50-70% | >98% (by HPLC) |

| Table 2: Summary of the Reductive Amination Synthesis Pathway. |

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The amide coupling pathway is generally preferred due to its high yields, milder reaction conditions, and better control over stereochemistry. The reductive amination route provides a viable alternative, which may be more suitable for specific applications or for the generation of diverse analogs from a common keto-piperidine intermediate. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important molecular scaffold for their drug discovery and development endeavors.

References

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (URL not available)

-

Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

-

Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. [Link]

-

Intramolecular reductive amination for the preparation of piperazines. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Process to make glp1 ra and intermedi

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

-

One synthetic method for producing N-methyl-1-phenylpropan-2-amin... [Link]

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

- Synthesis of 1-aminopiperidine.

-

Reductive aminations by imine reductases: from milligrams to tons. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

-

Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. [Link]

- Process for the prepar

-

Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]

-

Ynamide Coupling Reagents: Origin and Advances. [Link]

-

Synthesis of the 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-1-yl)benzyl-or-methyl]piperidin-4-yl}-2H-benzimidazol-2-ones 1h-i. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]

- 4. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, a molecule of interest for researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established chemical principles to predict its properties and outline potential synthetic and analytical methodologies. This guide is intended to serve as a foundational resource, offering expert insights into experimental design and rationale. All proposed protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction

This compound is a chemical entity featuring a 4-aminopiperidine moiety linked to a 2-phenylpropan-1-one backbone. This unique combination of a substituted piperidine ring and a propiophenone derivative suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The 4-aminopiperidine scaffold is a common feature in various biologically active compounds, while the propiophenone core is structurally related to molecules with known pharmacological activities, including central nervous system stimulants[1]. This guide will provide a detailed exploration of the predicted physicochemical properties, potential synthetic routes, and robust analytical methods for the characterization of this compound.

Predicted Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The following table summarizes the predicted properties of this compound based on the analysis of its constituent fragments and related molecules.

| Property | Predicted Value | Rationale and Supporting References |

| Molecular Formula | C₁₄H₂₀N₂O | Derived from the chemical structure. |

| Molecular Weight | 232.32 g/mol | Calculated based on the molecular formula. Similar to related compounds[2][3]. |

| Appearance | Predicted to be a solid at room temperature | Based on the properties of similar aromatic ketones and piperidine derivatives. |

| Melting Point | Expected to be in the range of 100-150 °C | Based on related aminopropiophenone and piperidine compounds. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water, but expected to be soluble in acidic aqueous solutions due to the basic amino groups. | The presence of both hydrophobic (phenyl ring) and hydrophilic (amino and carbonyl groups) moieties suggests this solubility profile. |

| pKa | Two predicted pKa values: one for the primary amine on the piperidine ring (approx. 9-10) and one for the tertiary amine in the piperidine ring (approx. 7-8). | Based on the pKa values of similar aliphatic amines and piperidine structures. |

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route would depend on the availability of starting materials, desired yield, and scalability. A plausible and efficient synthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a clear roadmap for the synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Amide Coupling Approach

This protocol is based on the well-established method of amide bond formation, which is known for its high efficiency and selectivity.

Step 1: Activation of 2-Phenylpropanoic Acid

-

Dissolve 2-phenylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

-

To the activated carboxylic acid solution, add a solution of 4-aminopiperidine (1.0 eq) in the same solvent. It is crucial to use a protected form of 4-aminopiperidine, such as tert-butyl (piperidin-4-yl)carbamate, to prevent self-coupling.

-